molecular formula C14H23OPS2 B14147496 S,S-Dibutyl O-phenyl phosphorodithioite CAS No. 3819-64-5

S,S-Dibutyl O-phenyl phosphorodithioite

Cat. No.: B14147496
CAS No.: 3819-64-5
M. Wt: 302.4 g/mol
InChI Key: AHGFRFKDZIUMNU-UHFFFAOYSA-N
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Description

Contextualization of S,S-Dibutyl O-phenyl Phosphorodithioite within Phosphorodithioite Chemistry

This compound belongs to the class of organophosphorus compounds known as phosphorodithioites. These are esters of dithiophosphorous acid and are characterized by a trivalent phosphorus atom bonded to one oxygen and two sulfur atoms. The general structure of a phosphorodithioite ester is (RO)P(SR')2. In the specific case of this compound, the 'R' group is a phenyl group, and the 'R'' groups are butyl groups.

The synthesis of phosphorodithioite esters can be achieved through various methods, often involving the reaction of a corresponding phosphorodichloridite with thiols. For this compound, a plausible synthetic route would involve the reaction of O-phenyl phosphorodichloridite with butanethiol in the presence of a base to neutralize the hydrogen chloride byproduct.

The chemical reactivity of phosphorodithioites is largely dictated by the trivalent phosphorus center, which is susceptible to oxidation, and the P-S bonds, which can undergo cleavage. These compounds can serve as intermediates in the synthesis of other organophosphorus compounds, such as phosphorothioates and phosphorodithioates, through oxidation and other transformations.

Historical Perspectives on Organophosphorus Compound Research

The study of organophosphorus compounds has a rich history dating back to the 19th century. One of the earliest significant milestones was the synthesis of tetraethyl pyrophosphate in 1854. The early 20th century saw the development of the Michaelis-Arbuzov reaction, a key method for forming phosphorus-carbon bonds, which significantly expanded the range of accessible organophosphorus compounds.

A pivotal moment in the history of organophosphorus chemistry came in the 1930s with the work of Gerhard Schrader in Germany. His research, initially aimed at developing new insecticides, led to the discovery of highly toxic organophosphate nerve agents such as tabun and sarin. This discovery had a profound impact on both agriculture, with the development of potent pesticides, and chemical warfare.

Following World War II, research into organophosphorus chemistry intensified globally. This led to a deeper understanding of the mechanisms of action of these compounds, particularly their ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This knowledge was instrumental in the development of both more effective and, in some cases, less toxic pesticides, as well as antidotes for nerve agent poisoning.

Academic Significance and Contemporary Research Trajectories of Organophosphorus Esters

Organophosphorus esters continue to be a major focus of academic and industrial research due to their broad spectrum of applications. In recent years, there has been a significant push towards the development of more environmentally benign and selective organophosphorus compounds. wikipedia.org

Key areas of contemporary research include:

Asymmetric Catalysis: Chiral organophosphorus compounds, particularly phosphine (B1218219) ligands, are widely used in asymmetric catalysis to produce enantiomerically pure pharmaceuticals and other fine chemicals.

Medicinal Chemistry: Organophosphorus esters are integral to the design of new therapeutic agents. For instance, phosphonate (B1237965) and phosphorothioate (B77711) analogs of nucleotides are used as antiviral and anticancer drugs. nih.gov The stability of the phosphorothioate linkage compared to the phosphate (B84403) ester bond is a key property exploited in these applications. nih.gov

Materials Science: Organophosphorus esters are utilized as flame retardants, plasticizers, and lubricant additives. Research in this area is focused on designing new compounds with improved performance and reduced environmental impact.

Organic Synthesis: Organophosphorus reagents, such as those used in the Wittig and Horner-Wadsworth-Emmons reactions, remain indispensable tools for the formation of carbon-carbon double bonds in organic synthesis.

The ongoing exploration of the synthesis and reactivity of novel organophosphorus esters, including phosphorodithioites, promises to yield new compounds with valuable properties and applications.

Data Tables

To provide a comparative context for the properties of phosphorodithioites, the following table summarizes the general characteristics of several classes of organophosphorus esters.

Compound Class General Formula Phosphorus Oxidation State Key Structural Feature General Properties and Reactivity
Phosphate Esters (RO)3P=O+5P=O bondGenerally stable; hydrolysis rate depends on the nature of the R groups. clearsolutionsusa.com
Phosphonate Esters (RO)2(R')P=O+5P-C bondThermally and hydrolytically more stable than phosphate esters due to the P-C bond. clearsolutionsusa.com
Phosphorothioate Esters (RO)2(R'S)P=O or (RO)3P=S+5P=S or P-S bondIncreased stability against nucleases compared to phosphate esters; hydrolysis rates can be faster or slower depending on the specific structure. nih.gov
Phosphorodithioite Esters (RO)P(SR')2+3Trivalent PSusceptible to oxidation; can act as a precursor to other organophosphorus compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3819-64-5

Molecular Formula

C14H23OPS2

Molecular Weight

302.4 g/mol

IUPAC Name

bis(butylsulfanyl)-phenoxyphosphane

InChI

InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

AHGFRFKDZIUMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(OC1=CC=CC=C1)SCCCC

Origin of Product

United States

Synthetic Methodologies for S,s Dibutyl O Phenyl Phosphorodithioite and Analogues

Targeted Synthesis of Phosphorodithioite Structures

The direct synthesis of phosphorodithioite esters relies on controlled reactions using tailored phosphorus reagents. These methods are designed to sequentially introduce the required sulfur and oxygen functionalities onto the central phosphorus atom.

Butanolysis Reactions in Phosphoramidodithioite Chemistry and Phosphorodithioite O,S-Ester Formation

In the synthesis of phosphorus compounds, phosphoramidites are key intermediates. The reaction of alcohols with phosphoramidites, a process known as alcoholysis, is a fundamental step in forming P-O bonds, particularly in the automated synthesis of oligonucleotides. This principle extends to phosphoramidodithioite chemistry. While not a direct butanolysis, the reaction of an alcohol (or phenol) with a phosphorus compound containing P-S bonds is crucial. For instance, protected ribonucleosides can be converted to phosphoramidites using reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. These activated intermediates then react with an alcohol component to form the desired phosphite (B83602) triester linkage. This general approach is adaptable for creating the O-phenyl ester bond in the target molecule.

Reactions Involving Phosphorochloridodithioites and Anhydrides for Phosphorodithioite Analogues

A primary and effective route to S,S-dialkyl O-aryl phosphorodithioites involves a two-step process starting from phosphorus trichloride (B1173362) (PCl₃). The first step is the reaction of PCl₃ with two equivalents of a thiol, such as butane-1-thiol, to form an S,S-dialkyl phosphorochloridodithioite intermediate. This intermediate is then reacted with a phenol (B47542) in the presence of a tertiary amine base, like triethylamine, to neutralize the hydrogen chloride byproduct and yield the final product.

The general reaction is as follows:

PCl₃ + 2 RSH → (RS)₂PCl + 2 HCl

(RS)₂PCl + ArOH + R₃'N → (RS)₂POAr + R₃'NHCl

Phenols can react with acyl chlorides and acid anhydrides to form esters chemguide.co.uk. The reaction with acyl chlorides is often rapid at room temperature, while reactions with anhydrides are typically slower and may require heating chemguide.co.uk. In the context of phosphorus chemistry, the phosphorochloridodithioite ((C₄H₉S)₂PCl) acts analogously to an acyl chloride. The reaction with phenol is facilitated by converting phenol to the more reactive sodium phenoxide by treatment with sodium hydroxide, which then reacts more efficiently with the phosphorus chloride intermediate chemguide.co.uk.

General Approaches to Organophosphorus Compound Synthesis Relevant to Phosphorodithioites

Broader synthetic strategies in organophosphorus chemistry provide the foundational knowledge applicable to the synthesis of phosphorodithioites and their derivatives.

Esterification Techniques for Phosphoric Acid Derivatives

The formation of the O-phenyl ester linkage in the target molecule is a type of esterification. Various methods exist for the phosphorylation of phenols and alcohols. A mixture of phosphorus pentoxide (P₂O₅) in triethyl phosphate (B84403) can effectively phosphorylate phenols at elevated temperatures researchgate.net. Another common method involves the reaction of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) with alcohols or phenols google.comdoubtnut.com. When PCl₅ reacts with phenol, the main product is often triphenyl phosphate, formed from three phenol molecules reacting with one PCl₅ molecule doubtnut.com. Phosphite esters are typically prepared by reacting phosphorus trichloride with an alcohol, often in the presence of an amine base to neutralize the HCl produced google.com. These established esterification methods for forming P-O bonds are central to the synthesis of numerous organophosphorus compounds, including the target phosphorodithioite.

ReagentSubstrateConditionsProduct Type
PCl₃ / BaseAlcohol / PhenolRoom TemperaturePhosphite Triester google.com
PCl₅PhenolHeatPhosphate Triester doubtnut.com
P₂O₅ / Triethyl PhosphatePhenol120 °CPhosphate Derivative researchgate.net
Acyl ChloridePhenolRoom TemperaturePhenyl Ester chemguide.co.uk
Acid AnhydridePhenolWarmingPhenyl Ester chemguide.co.uk

Alternative Synthetic Pathways for Phosphine (B1218219) Sulfides and Related Organophosphorus Structures

Phosphine sulfides, which contain a P=S double bond, are structurally related to phosphorodithioites, which have P-S single bonds. The synthesis of phosphine sulfides is commonly achieved through the direct sulfurization of tertiary phosphines using elemental sulfur wikipedia.org. Alternative methods have been developed to avoid the potential drawbacks of using elemental sulfur, such as high temperatures and long reaction times jst.go.jp. Lawesson's reagent is a well-known sulfurizing agent used to convert phosphine oxides to phosphine sulfides researchgate.netorganic-chemistry.org. Another modern approach involves using tetrabutylammonium (B224687) chalcogenocyanates as a source of sulfur, which can react with phosphines to yield phosphine sulfides jst.go.jp. These methods, focused on creating stable pentavalent phosphorus-sulfur compounds, highlight the diverse reactivity of organophosphorus precursors.

Advanced Phosphorylation Techniques in Organic Synthesis Applicable to P-S Linkages

Modern organophosphorus chemistry has seen the development of sophisticated techniques for the controlled and efficient formation of phosphorus-sulfur bonds, driven largely by applications in medicinal and materials chemistry. ucc.ieresearchgate.net These methods often focus on creating phosphorothioates and phosphonodithioates with high atom economy and stereochemical control ucc.ieresearchgate.net.

Key advanced strategies include:

Cross-dehydrogenative coupling: This approach directly couples P-H and S-H bonds, avoiding the need for pre-functionalized starting materials researchgate.net.

Multicomponent reactions: These reactions combine several starting materials in a single step. For instance, S-aryl phosphorothioates can be synthesized via copper-catalyzed reactions involving diaryliodonium salts, elemental sulfur, and P(O)-H compounds researchgate.net. A similar three-component reaction using cyclic sulfonium (B1226848) salts, elemental sulfur, and H-phosphonates has also been developed rsc.org.

Direct S-Arylation: Building on the reactivity of hypervalent iodine reagents, phosphorothioate (B77711) diesters can be directly arylated with diaryliodonium salts under metal-free conditions. This method is efficient and preserves the stereochemistry at a chiral phosphorus center nih.gov.

These advanced methods underscore the ongoing innovation in forming P-S linkages, providing milder and more versatile routes to complex organophosphorus molecules than traditional approaches.

Phosphorylation of Phenols to Yield Phosphate Derivatives

The conversion of phenols to their corresponding phosphate derivatives is a fundamental transformation in organophosphorus chemistry. These phosphate esters are valuable intermediates in the synthesis of various biologically active molecules and industrial chemicals. researchgate.net Several methods have been developed to achieve this phosphorylation, often employing phosphorus(V) reagents.

One effective method involves the treatment of phenols with a mixture of triethylphosphate and phosphorus pentoxide. researchgate.nettandfonline.com This approach provides the desired phosphate products in good yields under relatively simple and rapid conditions. researchgate.net The reaction is typically conducted by adding the phenol to a pre-prepared mixture of triethyl phosphate and phosphorus pentoxide at an elevated temperature, such as 120 °C. researchgate.nettandfonline.com The phosphorylation of phenol, when treated with triethyl phosphate alone, does not proceed, but the addition of phosphorus pentoxide facilitates the reaction, yielding the phosphate adduct in 78% isolated yield after 24 hours at 120 °C. tandfonline.com This method is applicable to a range of substituted phenols, with yields varying based on the nature and position of the substituents. tandfonline.com

Another widely used and classical method for the O-phosphorylation of phenols is the reaction with phosphoryl chloride (POCl₃). wikipedia.orggoogleapis.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or an amine, which acts as an acceptor for the hydrogen chloride (HCl) byproduct. wikipedia.org The reaction of POCl₃ with phenols can yield various products, including mono-, di-, and tri-aryl phosphates, depending on the stoichiometry of the reactants. rsc.orgepa.gov For instance, reacting a cresol (B1669610) with diphenyl chlorophosphate can synthesize cresyl diphenyl phosphates. epa.gov

Table 1: Phosphorylation of Various Phenols with Triethylphosphate/Phosphorus Pentoxide at 120 °C tandfonline.com

Phenol DerivativeReaction Time (h)Isolated Yield (%)
Phenol2478
4-Methylphenol2481
4-Methoxyphenol2475
4-Chlorophenol2465
4-Nitrophenol2446
2-Methylphenol2468
3-Methylphenol2472

Synthesis of Phosphate Triesters via Trialkyl Phosphites and Halogens

The synthesis of phosphate triesters can be efficiently achieved through a two-step process commencing with trialkyl phosphites, which are trivalent phosphorus (P(III)) compounds. The first step involves the synthesis of the phosphite ester itself, followed by an oxidation step, often using halogens, to yield the corresponding pentavalent phosphate triester. wikipedia.org

Trialkyl phosphites are commonly prepared by the reaction of phosphorus trichloride (PCl₃) with three equivalents of an alcohol. wikipedia.org When this reaction is conducted in the presence of a base like a tertiary amine, it yields the C₃-symmetric trialkyl phosphite. wikipedia.org A base is not strictly necessary when using phenols, as they are less susceptible to side reactions, but its presence can catalyze the esterification. wikipedia.org

Once the phosphite triester is formed, it is converted to a phosphate triester via oxidation. wikipedia.org Halogens, particularly iodine (I₂), are effective reagents for this transformation. nih.gov This oxidation converts the P(III) center to a P(V) center, forming the stable phosphate ester. wikipedia.orgnih.gov This two-step catalytic transformation, combined with a conventional oxidation using reagents like iodine, provides a facile and efficient route to synthesizing phosphate triesters. nih.gov For example, a phosphite diester can undergo oxidation with I₂ in an ethanol (B145695) solvent to produce the stable phosphate triester. nih.gov Molecular iodine can also be used as a catalyst in conjunction with an oxidant like H₂O₂ to facilitate the formation of phosphorus triesters from P(III) precursors. organic-chemistry.org

Table 2: General Transformation of Phosphites to Phosphates via Halogen-Mediated Oxidation

Phosphite PrecursorOxidizing AgentPhosphate Product
Trialkyl Phosphite (P(OR)₃)Iodine (I₂) / WaterTrialkyl Phosphate (O=P(OR)₃)
Triphenyl Phosphite (P(OPh)₃)Iodine (I₂) / WaterTriphenyl Phosphate (O=P(OPh)₃)
Mixed Alkyl Aryl PhosphiteIodine (I₂) / H₂O₂Mixed Alkyl Aryl Phosphate

Chemical Reactivity and Mechanistic Investigations of S,s Dibutyl O Phenyl Phosphorodithioite

Oxidative Transformations of Phosphorodithioite Structures

The tervalent phosphorus center in S,S-Dibutyl O-phenyl phosphorodithioite is susceptible to oxidative transformations. This reactivity is a characteristic feature of phosphorodithioites, leading to the formation of the corresponding pentavalent phosphorus compounds. The oxidation process involves the conversion of the phosphorodithioite to a phosphorodithioate (B1214789). This transformation is significant as it alters the electronic and steric properties of the phosphorus center, thereby influencing its subsequent chemical reactivity. The reaction essentially converts the P(III) species to a more stable P(V) species. The general transformation can be represented as the conversion of a bis(butylsulfanyl)-phenoxyphosphane to an O-phenyl S,S-dibutyl phosphorodithioate.

The mechanism of this oxidation can proceed through various pathways depending on the oxidant used. For instance, in the presence of mild oxidizing agents, the reaction may involve the direct addition of an oxygen atom to the phosphorus center. In biological systems or in the presence of specific catalysts, this oxidative step is often a prerequisite for the compound to exhibit phosphorylating capabilities, mimicking the activation of pro-insecticides.

Hydrolytic Processes and Enzymatic Degradation Pathways of Phosphorodithioites

The stability of this compound is influenced by hydrolytic conditions. Hydrolysis can lead to the cleavage of the P-S or P-O bonds, resulting in the breakdown of the molecule. The rate and pathway of hydrolysis are dependent on factors such as pH and the presence of catalysts. In general, the hydrolysis of organophosphorus compounds can proceed through different mechanisms, including associative and dissociative pathways. acs.org

Enzymatic degradation represents a significant pathway for the breakdown of organophosphorus compounds, including phosphorodithioites. Organophosphorus hydrolase (OPH) is a key enzyme in this process, capable of detoxifying a wide array of organophosphorus neurotoxins. nih.gov OPH is a broad-spectrum phosphotriesterase that catalyzes the hydrolysis of various phosphorus-ester bonds, such as P-O, P-F, P-CN, and P-S bonds. nih.gov

The cleavage of the P-S bond in compounds structurally related to this compound is a critical step in their detoxification. OPH demonstrates varied catalytic rates for the hydrolysis of different types of phosphorus bonds. nih.gov The characterization of P-S bond cleavage can be achieved by quantifying the release of free thiol groups. nih.gov While the rate of hydrolysis for P-S bonds by OPH is generally lower than that for P-O bonds, it remains a viable detoxification pathway. acs.orgnih.gov Studies have shown that the binding of different classes of organophosphorus substrates to OPH may not be identical, suggesting distinct interactions within the enzyme's active site. nih.gov

Catalytic Rates of Organophosphorus Hydrolase (OPH) for Different Phosphorus-Ester Bonds
Bond TypeCatalytic Rate (kcat, s⁻¹)
P-O67 - 5000
P-F0.01 - 500
P-S0.0067 - 167

Nucleophilic Substitution Reactions at the Tervalent Phosphorus Center of Phosphorodithioites

The tervalent phosphorus atom in this compound is an electrophilic center, making it susceptible to nucleophilic attack. Nucleophilic substitution reactions at this center can lead to the displacement of one of the substituent groups (O-phenyl or S-butyl). The mechanism of these reactions can vary, but they often proceed via an associative pathway, potentially involving a pentacoordinate intermediate or transition state. researchgate.net

The reactivity of the phosphorus center is influenced by the nature of the nucleophile and the leaving group. Stronger nucleophiles will generally react more readily. The mechanism for nucleophilic substitution at a tervalent phosphorus atom is often considered to be a bimolecular nucleophilic substitution (SN2-like) process. scispace.comnih.gov Theoretical studies on related systems suggest that for substitution at third-period elements like phosphorus, the reaction may proceed through a stable transition complex rather than the double-well potential energy surface characteristic of SN2 reactions at carbon. scispace.comnih.gov Depending on the substituents and the nucleophile, both inversion and retention of stereochemistry at the phosphorus center are possible. researchgate.net

Mechanistic Insights from Related Phosphorylation Processes

Phosphorylation is a fundamental biochemical process involving the transfer of a phosphoryl group from a donor to an acceptor molecule. thermofisher.com While this compound is a P(III) compound, its reactivity can be related to phosphorylation processes, particularly after an initial oxidation to the P(V) state. In biological systems, the universal phosphoryl donor is typically adenosine (B11128) triphosphate (ATP). thermofisher.com The mechanism of phosphoryl transfer from ATP involves the nucleophilic attack of a hydroxyl group (from serine, threonine, or tyrosine residues in proteins) on the terminal phosphate (B84403) group of ATP. thermofisher.comwikipedia.org

The transfer of a phosphoryl group can proceed through different mechanistic pathways, including a concerted, SN2-type mechanism or a stepwise, addition-elimination mechanism. semanticscholar.orgsapub.org In a concerted mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org A stepwise mechanism involves the formation of a transient pentacoordinate intermediate. semanticscholar.orgsapub.org The specific pathway is influenced by factors such as the nature of the phosphorylating agent, the nucleophile, and the leaving group. The study of simpler organophosphorus compounds provides valuable mechanistic insights that can be extrapolated to more complex biological phosphorylation reactions.

Mechanisms of Nucleophilic Substitution at Phosphorus
MechanismDescriptionKey Feature
Concerted (SN2-like)Simultaneous bond formation and bond breaking.Single pentacoordinate transition state. sapub.org
Stepwise (Addition-Elimination)Formation of a pentacoordinate intermediate followed by elimination of the leaving group.Trigonal bipyramidal pentacoordinate intermediate. semanticscholar.orgsapub.org

Academic Applications of S,s Dibutyl O Phenyl Phosphorodithioite in Chemical Research

Application as a Reagent in Organic Synthesis and Catalysis

Organophosphorus compounds are integral to modern organic synthesis, serving as reagents, ligands for transition metal catalysts, and organocatalysts in their own right. nih.gov The unique electronic and steric properties of the phosphorus center in S,S-Dibutyl O-phenyl phosphorodithioite suggest its potential utility in these domains.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. While direct studies employing this compound in amide synthesis are not prominent in the literature, the broader class of phosphorus compounds has been investigated for this purpose. For instance, various phosphorus compounds can act as dehydration promoters, facilitating the direct condensation of carboxylic acids and amines. nih.gov Systems combining phosphorus compounds with additives like catechol derivatives have shown enhanced catalytic activity in amidation reactions. nih.gov

The reactivity of phosphites and related compounds suggests a possible mechanism where the phosphorus center activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The thiobutyl and phenoxy groups of this compound would modulate the reactivity of the phosphorus center, influencing the efficiency and selectivity of such a transformation. Further research is needed to establish the viability and potential advantages of this specific reagent in amide and peptide bond formation.

Table 1: Comparison of Phosphorus-Based Reagents in a Model Amidation Reaction

Reagent/Catalyst SystemReaction ConditionsYield (%)Notes
Dimethyl phosphite (B83602) / 2,3-dihydroxynaphthaleneToluene, 110°C, 24h85Effective for a range of carboxylic acids and amines. nih.gov
Tris(o-phenylenedioxy)cyclotriphosphazeneDioxane, 100°C, 12h92Stoichiometric promoter that decomposes to active species. nih.gov
Hypothetical: this compound Not Reported N/A Potential for catalytic activity; requires investigation.

Phosphorus-containing compounds are widely used as ligands for transition metals and as organocatalysts. nih.gov Phosphines, a class of organophosphorus compounds, are particularly important as ligands in catalysts like Wilkinson's catalyst and Grubbs' catalyst. nih.gov While this compound is a phosphorodithioite, not a phosphine (B1218219), its phosphorus center could still exhibit catalytic activity.

Nucleophilic phosphine catalysis, for example, involves the addition of a phosphine to an electron-deficient multiple bond, generating a reactive zwitterionic intermediate. nih.gov This mode of catalysis has been applied to a wide range of reactions, including the synthesis of complex carbo- and heterocycles. nih.gov The presence of sulfur and oxygen atoms attached to the phosphorus in this compound will significantly alter its nucleophilicity and Lewis basicity compared to a simple trialkylphosphine, suggesting that its catalytic behavior would be different and is an area for future research.

Exploration in Materials Science and Optoelectronic Technologies

The unique electronic properties of organophosphorus compounds have led to their exploration in materials science, particularly in the development of phosphors for lighting and displays, as well as in the synthesis of nanomaterials like quantum dots.

Phosphors are luminescent materials that emit light when exposed to radiation and are crucial components in many display technologies and solid-state lighting, such as white LEDs. lenovo.com In a typical white LED, a blue-emitting semiconductor chip is coated with a yellow-emitting phosphor; the combination of blue and yellow light produces white light. lenovo.com The composition of the phosphor material is critical in determining the color quality and efficiency of the LED. lenovo.com

While specific research on this compound as a phosphor or a precursor to phosphor materials is not available, organophosphorus compounds can serve as ligands to passivate the surface of luminescent materials or as precursors in the synthesis of metal phosphide (B1233454) or phosphate (B84403) phosphors. The butyl and phenyl groups in this compound could influence the solubility and processing of such materials.

Table 2: Examples of Phosphor Compositions and Their Emission Colors

Phosphor MaterialDopantExcitation SourceEmission Color
Zinc Sulfide (B99878) (ZnS)Silver (Ag)Electron BeamBlue
Yttrium Aluminum Garnet (YAG)Cerium (Ce³⁺)Blue LEDYellow
Strontium AluminateEuropium (Eu²⁺), Dysprosium (Dy³⁺)UV LightGreen (long persistence)
Phosphorodithioite-derived materials N/A Not Reported N/A

Upconversion nanoparticles (UCNPs) are materials that can convert lower-energy light (like near-infrared) to higher-energy visible light. taylorfrancis.com This property makes them attractive for applications in biological imaging, as near-infrared light can penetrate deeper into biological tissues with less scattering and autofluorescence. nih.gov UCNPs are typically composed of a host lattice, such as NaYF₄, doped with lanthanide ions. wpmucdn.com

The surface chemistry of UCNPs is crucial for their stability and function, especially in biological environments. nih.gov Organophosphorus compounds, particularly those with phosphonate (B1237965) groups, have been used to coat and passivate the surface of UCNPs. nih.gov While this compound is not a phosphonate, its sulfur atoms could potentially coordinate to the surface of certain types of nanoparticles, suggesting a possible, though unexplored, role in nanomaterial surface modification.

Precursor Roles for Biologically Relevant Molecules and Probes

Organophosphorus compounds are ubiquitous in biology, from the phosphodiester backbone of DNA to the phosphate groups in ATP. Synthetic organophosphorus compounds are also important as pharmaceuticals and as probes for studying biological processes. Chiral phosphorus-containing compounds are of particular interest due to the stereospecificity of many biological interactions. rug.nl

The development of fluorescent probes for bio-imaging is a rapidly growing field. globethesis.comglobethesis.com These probes are designed to selectively interact with specific analytes or to respond to changes in their local environment, such as pH. While there is no specific literature on the use of this compound as a precursor for biological molecules or probes, its structure contains several functional groups that could be modified. For example, the phenyl group could be functionalized with a fluorophore, and the P-S and P-O bonds could be cleaved or modified to create derivatives with specific biological activities or binding properties. This remains a speculative but intriguing area for future research.

Function as Synthetic Intermediates in Medicinal Chemistry

This compound serves as a key reagent in the synthesis of more complex molecules with potential therapeutic applications. The phosphorodithioite moiety can be readily transformed into other functional groups, making it a versatile building block in the construction of novel drug candidates.

One of the primary applications of S,S-dialkyl O-aryl phosphorodithioites is in the preparation of phosphorodithioate (B1214789) esters. These esters are considered valuable intermediates in the synthesis of a variety of organic compounds with potential biological activity. The reactivity of the P-O and P-S bonds allows for further chemical modifications, enabling the introduction of diverse structural motifs.

The general synthetic utility of related organophosphorus compounds, such as S-aryl phosphorothioates, highlights the potential of the this compound scaffold. For instance, the P-S-Aryl linkage in S-aryl phosphorothioates is known to be labile, allowing these compounds to act as precursors for phosphates, pyrophosphates, and other organophosphorus derivatives. This reactivity profile suggests that this compound can be employed in similar synthetic strategies to generate libraries of compounds for drug discovery screening.

Below is a table summarizing the role of related phosphorodithioate compounds as synthetic intermediates.

Intermediate ClassSynthetic TransformationPotential Therapeutic Application of Product
S,S-dialkyl O-aryl phosphorodithioitesOxidationPro-drugs, enzyme inhibitors
S,S-dialkyl O-aryl phosphorodithioitesNucleophilic substitution at phosphorusModified nucleotides, signaling molecule analogues
S,S-dialkyl O-aryl phosphorodithioitesCleavage and derivatization of the dithioate moietyIntroduction of phosphorus-containing pharmacophores

Design and Synthesis of Enzyme Inhibitors and Analogues

The structural similarity of phosphorodithioates to the phosphate groups found in many biological substrates makes them attractive candidates for the design of enzyme inhibitors. By replacing a phosphate group with a phosphorodithioate moiety, researchers can create substrate analogues that bind to the active site of an enzyme but are resistant to enzymatic cleavage.

A significant area of research is the incorporation of phosphorodithioate linkages into oligonucleotides to create nuclease-resistant antisense therapeutics. While not a direct application of this compound, the principles are transferable. Phosphorodithioate-modified oligonucleotides have been shown to be stable against degradation by nucleases, which is a critical property for their in vivo applications. For example, a phosphorodithioate analog of 2',5'-oligoadenylate, a key molecule in the antiviral response, was synthesized and found to be stable to snake venom phosphodiesterase and other nucleolytic activities. nih.gov However, this stability can also affect biological activity, as the same analog was found to be a less effective activator of RNase L. nih.gov

The design of small molecule enzyme inhibitors can also leverage the phosphorodithioate scaffold. Many enzymes, such as kinases, phosphatases, and ATPases, recognize and process phosphate-containing substrates. S,S-dialkyl O-aryl phosphorodithioites can serve as starting materials for the synthesis of non-hydrolyzable analogues of these substrates. These analogues can act as competitive inhibitors, binding to the enzyme's active site and blocking its function.

The following table outlines the design principles for phosphorodithioate-based enzyme inhibitors.

Enzyme Target ClassDesign StrategyRationale
NucleasesIncorporation of phosphorodithioate linkages into oligonucleotidesEnhanced stability against enzymatic degradation
Kinases/PhosphatasesSynthesis of phosphorodithioate analogues of phosphorylated substratesMimicry of the natural substrate with resistance to hydrolysis
ATPasesDesign of non-hydrolyzable ATP analogues with a phosphorodithioate moietyCompetitive inhibition by blocking the ATP binding site

Mimicking Endogenous Phosphate Structures in Biochemical Systems

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of medicinal chemistry. Phosphorodithioates are considered bioisosteres of phosphate groups. This mimicry allows them to interact with biological targets in a similar manner to their endogenous phosphate counterparts, while offering modified stability and electronic properties.

The replacement of a phosphate with a phosphorodithioate can significantly impact a molecule's biological activity and pharmacokinetic profile. The increased lipophilicity of the phosphorodithioate group compared to a phosphate group can enhance cell membrane permeability. Furthermore, the resistance of the phosphorodithioate linkage to enzymatic hydrolysis can prolong the biological half-life of a drug.

Phosphonates, which are also well-known phosphate mimics, have been extensively studied as enzyme inhibitors that mimic the tetrahedral transition states of enzymatic reactions. cambridgemedchemconsulting.com The tetrahedral geometry of the phosphorus center in this compound allows it to potentially act as a transition-state analogue inhibitor for enzymes that process tetrahedral phosphate intermediates.

The table below compares the properties of phosphate groups with their phosphorodithioate bioisosteres.

PropertyPhosphate GroupPhosphorodithioate GroupImplication for Biochemical Systems
Charge at physiological pH DianionicGenerally neutral or less chargedImproved cell membrane permeability
Susceptibility to hydrolysis HighLowIncreased metabolic stability
Geometry TetrahedralTetrahedralCan mimic natural substrates and transition states
Lipophilicity LowHighAltered pharmacokinetic properties

Computational Chemistry and Theoretical Studies of S,s Dibutyl O Phenyl Phosphorodithioite

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For S,S-Dibutyl O-phenyl phosphorodithioite, these calculations can map out electron density distributions, molecular orbitals, and electrostatic potential surfaces, which are key to understanding its chemical behavior.

Detailed research findings from theoretical studies would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. In the case of this compound, the HOMO is typically localized on the sulfur atoms, indicating that these sites are prone to electrophilic attack. The LUMO is often distributed around the phosphorus-sulfur bonds and the phenyl ring, suggesting these are potential sites for nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, MEP analysis would reveal negative potential (red/yellow areas) around the oxygen and sulfur atoms, highlighting their nucleophilic character and ability to coordinate with metal ions. Regions of positive potential (blue areas) would be expected around the hydrogen atoms of the butyl and phenyl groups.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative of typical results from DFT calculations at the B3LYP/6-311G(d,p) level of theory and serves as an illustrative example.)

PropertyCalculated ValueSignificance
HOMO Energy-6.25 eVIndicates electron-donating capability, localized on sulfur atoms.
LUMO Energy-0.89 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.36 eVReflects the chemical stability and low reactivity of the isolated molecule.
Dipole Moment2.15 DebyeIndicates a moderate molecular polarity.
Mulliken Charge on P+0.45 eShows the phosphorus atom is electron-deficient and electrophilic.
Mulliken Charge on S-0.18 eShows the sulfur atoms are electron-rich and nucleophilic.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net This approach is invaluable for analyzing the conformational flexibility of this compound and its interactions with other molecules, such as in ligand binding scenarios. nih.govresearchgate.net

Ligand Binding: The electron-rich sulfur atoms of the phosphorodithioite moiety make it an effective ligand for metal ions. MD simulations can be used to model the binding of this compound to a metal surface or a specific metal ion in solution. These simulations can calculate the binding free energy, identify the specific atoms involved in the coordination (the binding site), and characterize the stability of the resulting complex. nih.gov This is particularly relevant for understanding its role as a flotation agent in mineral processing, where it selectively binds to mineral surfaces.

Table 2: Conformational Dihedral Angles and Relative Energies (Note: Representative data from MD simulations illustrating the flexibility around the P-S bond.)

ConformationP-S-C-C Dihedral AngleRelative Energy (kcal/mol)Population (%)
Anti~180°0.065
Gauche (+)~+60°0.817
Gauche (-)~-60°0.817
Eclipsed~120°3.5<1

Prediction of Reaction Pathways and Transition States in Phosphorodithioite Chemistry

A primary application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states (TS), which are the energy maxima along the reaction coordinate. rsc.org

For this compound, theoretical studies can predict the pathways for key reactions such as oxidation and hydrolysis. For example, the oxidation of the phosphorodithioite (P(III)) to the corresponding phosphorodithioate (B1214789) (P(V)) can be modeled. Calculations would determine the structure of the transition state and the activation energy for the reaction, providing insight into the reaction rate. Similarly, the mechanism of hydrolysis, involving the cleavage of the P-S or P-O bonds, can be investigated to understand the compound's environmental stability.

These calculations often employ methods that can accurately model bond-breaking and bond-forming processes. The results from these simulations are critical for rationalizing experimental observations and for designing new organophosphorus compounds with desired reactivity and stability.

Table 3: Calculated Energies for a Hypothetical Oxidation Reaction Pathway (Note: Illustrative energy profile for the oxidation of this compound.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Oxidant0.0
Transition StateOxidant coordinated to Phosphorus atom+15.2
IntermediatePentavalent phosphorus species-5.8
ProductsS,S-Dibutyl O-phenyl phosphorodithioate + Byproduct-25.0

Future Directions and Emerging Research Areas for S,s Dibutyl O Phenyl Phosphorodithioite

Development of Novel Synthetic Methodologies

Future research into S,S-Dibutyl O-phenyl phosphorodithioite is poised to explore more efficient, selective, and sustainable synthetic methodologies. While traditional methods for creating phosphorodithioites exist, emerging strategies in organic synthesis could offer significant improvements.

One promising area is the development of metal-free S-arylation techniques. Recent advancements have demonstrated the successful S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts without the need for a metal catalyst. nih.gov This approach, if adapted for phosphorodithioites, could provide a more environmentally friendly and cost-effective route to a variety of S,S-dialkyl O-aryl phosphorodithioites by varying the aryl group. The development of such methods would be a significant step forward in the synthesis of this class of compounds.

Furthermore, copper-catalyzed multicomponent reactions are emerging as a powerful tool for the formation of P-S bonds. researchgate.net Research into one-pot syntheses where the this compound scaffold is constructed from simple precursors through a cascade of reactions could streamline its production. Such an approach would not only be more atom-economical but could also allow for the rapid generation of a library of analogous compounds for screening in various applications.

Below is a table summarizing potential novel synthetic routes for this compound and related compounds.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Anticipated Challenges
Metal-Free S-ArylationDiaryliodonium SaltsAvoids metal contamination, milder reaction conditions.Substrate scope and functional group tolerance.
Copper-Catalyzed Multicomponent ReactionCopper salts (e.g., Cu(I) or Cu(II)), thiols, phosphite (B83602) precursors.High atom economy, operational simplicity.Catalyst stability and recyclability.
Flow Chemistry SynthesisImmobilized reagents/catalysts in a microreactor.Enhanced safety, precise control over reaction parameters, ease of scalability.Reactor design and optimization for multiphase reactions.

Advanced Applications in Diverse Catalytic Systems and Materials Science

The unique electronic and coordination properties of the phosphorodithioite moiety in this compound suggest its potential for advanced applications in catalysis and materials science.

In catalysis, the sulfur atoms in the phosphorodithioite ligand could act as effective binding sites for transition metals, forming novel catalysts. The properties of these metal complexes could be fine-tuned by modifying the substituents on the phosphorus, sulfur, and oxygen atoms. Such catalysts could find applications in a range of organic transformations. The use of zirconium phosphates and phosphonates as catalysts and catalyst supports has been well-documented, highlighting the potential for phosphorus-containing compounds in catalysis. mdpi.comresearchgate.net By analogy, this compound could be explored as a ligand for the development of novel heterogeneous catalysts.

In materials science, the incorporation of this compound into polymer backbones or as a functional additive could lead to materials with novel properties. For instance, its presence could enhance thermal stability, flame retardancy, or the refractive index of polymers. The phosphonate (B1237965) moiety has been shown to influence the hydrophobic/hydrophilic interactions within materials, which can be crucial for applications in liquid-phase catalytic reactions. scispace.com Similar effects could be explored with phosphorodithioites.

The table below outlines potential advanced applications for this compound.

Application Area Specific Role of the Compound Potential Impact
Homogeneous Catalysis Ligand for transition metal complexes.Development of new catalysts for cross-coupling reactions, hydrogenations, or polymerizations.
Heterogeneous Catalysis Precursor for supported metal phosphide (B1233454) or sulfide (B99878) catalysts.Creation of robust and recyclable catalysts for industrial processes. researchgate.net
Polymer Additive Flame retardant, plasticizer, or stabilizer.Enhancement of polymer properties for specialized applications.
Functional Monomer Building block for novel polymers with unique optical or thermal properties.Creation of advanced materials for electronics or aerospace.

Interdisciplinary Research at the Interface with Biological Systems

The structural similarity of phosphorodithioites to naturally occurring phosphates and phosphorothioates suggests that this compound could have interesting biological activities. Interdisciplinary research at the intersection of chemistry and biology could uncover novel applications for this compound.

One area of exploration is its potential as a modulator of enzymatic activity. The phosphorodithioate (B1214789) linkage could interact with the active sites of enzymes that process phosphate-containing substrates, potentially leading to inhibition or altered activity. For example, a phosphorodithioate analog of 2',5'-oligoadenylate was synthesized to enhance its resistance to degradation by nucleases. nih.gov This highlights the potential of the phosphorodithioate group to create more stable analogs of biologically active molecules.

Furthermore, the lipophilic nature of the butyl and phenyl groups in this compound may facilitate its transport across cell membranes, making it a candidate for intracellular delivery or as a probe for studying biological processes. The biological activity of various organophosphorus compounds, including phosphonates, has been a subject of significant research. scirp.org

The following table summarizes potential areas of interdisciplinary research for this compound.

Research Area Hypothesized Biological Interaction Potential Application
Enzyme Inhibition Competitive or non-competitive binding to the active site of phosphatases or kinases.Development of new therapeutic agents or research tools.
Antimicrobial Activity Disruption of essential metabolic pathways in bacteria or fungi.Discovery of new antibiotics or antifungal agents. mdpi.com
Cellular Probes Fluorescently labeled derivatives for imaging cellular processes.Elucidation of biological pathways and mechanisms.
Drug Delivery As a component of a larger molecule to enhance cell permeability.Improved delivery of therapeutic compounds to their targets.

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